molecular formula C28H27FN4O7S2 B611160 TAS-115 mesylate CAS No. 1688673-09-7

TAS-115 mesylate

カタログ番号: B611160
CAS番号: 1688673-09-7
分子量: 614.7 g/mol
InChIキー: NUYQWFCUOAVQAL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TAS-115 メシル酸塩は、新規の経口マルチレセプターチロシンキナーゼ阻害剤です。この化合物は、MET、血管内皮増殖因子受容体、コロニー刺激因子1受容体、血小板由来増殖因子受容体などの複数のキナーゼを標的にします。 この化合物は、比較的短い半減期で薬物投与の継続性を改善するために開発されており、主に進行固形腫瘍の治療における可能性について調査されています .

作用機序

TAS-115 メシル酸塩は、MET、血管内皮増殖因子受容体、コロニー刺激因子1受容体、血小板由来増殖因子受容体などのいくつかの重要なキナーゼの自己リン酸化を阻害することで、その効果を発揮します 。この阻害は、腫瘍の増殖、血管新生、免疫調節に関与するシグナル伝達経路を阻害します。 この化合物の分子標的と経路には、細胞の増殖と生存に不可欠なMETシグナル伝達経路と、血管新生に不可欠な血管内皮増殖因子受容体経路が含まれます .

類似の化合物との比較

TAS-115 メシル酸塩は、カボザンチニブなどの他のマルチレセプターチロシンキナーゼ阻害剤に似ています。両方の化合物は、METおよび血管内皮増殖因子受容体のチロシンキナーゼ活性を阻害します。 TAS-115 メシル酸塩はまた、カボザンチニブが標的としないコロニー刺激因子1受容体と血小板由来増殖因子受容体を阻害します 。このより広い阻害スペクトルにより、TAS-115 メシル酸塩は、特定のがんの種類でユニークで、より効果的になる可能性があります。 他の類似の化合物には、がん治療の併用療法で使用されるレンバチニブとペムブロリズマブが含まれます .

準備方法

TAS-115 メシル酸塩の合成経路と反応条件は、公開されている文献には詳しく記載されていません。 この化合物は、溶解性とバイオアベイラビリティを向上させるためにメシル酸塩を形成する一連の有機合成工程を経て調製されることが知られています 。工業生産方法には、大規模な有機合成技術、精製プロセス、および化合物の有効性と安全性を確保するための厳格な品質管理対策が関与する可能性があります。

類似化合物との比較

TAS-115 mesylate is similar to other multi-receptor tyrosine kinase inhibitors, such as cabozantinib. Both compounds inhibit the tyrosine kinase activity of MET and vascular endothelial growth factor receptor. this compound also inhibits colony stimulating factor 1 receptor and platelet-derived growth factor receptor, which are not targeted by cabozantinib . This broader spectrum of inhibition makes this compound unique and potentially more effective in certain cancer types. Other similar compounds include lenvatinib and pembrolizumab, which are used in combination therapies for cancer treatment .

生物活性

TAS-115 mesylate, also known as Pamufetinib, is a novel multikinase inhibitor primarily targeting the MET proto-oncogene, vascular endothelial growth factor receptor (VEGFR), and colony-stimulating factor 1 receptor (CSF1R). This compound is currently under investigation for its potential therapeutic applications in various cancers, including osteosarcoma and castration-resistant prostate cancer (CRPC). The following sections provide a detailed examination of its biological activity, including relevant case studies and research findings.

TAS-115 exerts its biological effects primarily through the inhibition of multiple receptor tyrosine kinases involved in tumor growth and metastasis. Key mechanisms include:

  • Inhibition of PDGFRα/AXL/FLT-3 Signaling : TAS-115 has been shown to suppress the phosphorylation of these receptors, leading to reduced tumor proliferation and metastasis in preclinical models of osteosarcoma .
  • VEGFR and MET Inhibition : By targeting VEGFR and MET, TAS-115 disrupts angiogenesis and cellular signaling pathways critical for tumor survival and growth .

Antitumor Effects

  • Osteosarcoma Models : In studies using the LM8 osteosarcoma cell line, TAS-115 demonstrated significant antitumor activity by inhibiting tumor growth and lung metastasis. Treatment with doses ranging from 50 to 200 mg/kg resulted in decreased tumor volume and increased G0/G1 phase cell cycle arrest without inducing apoptosis .
  • Prostate Cancer : In a Phase II clinical trial involving CRPC patients with bone metastases, TAS-115 was administered in combination with abiraterone and prednisone. The study reported varying degrees of response based on dosage, with notable improvements in bone scan index (BSI) response rates observed at specific dose levels .

Summary of Findings

Study TypeCancer TypeKey Findings
PreclinicalOsteosarcomaInhibited tumor growth and metastasis; induced G0/G1 arrest
Clinical TrialProstate CancerDemonstrated anti-tumor activity; acceptable tolerability

Case Study 1: Osteosarcoma

In a mouse model of highly metastatic osteosarcoma, TAS-115 was administered orally at doses of 50 or 200 mg/kg. Results indicated a significant reduction in both subcutaneous tumor growth and lung metastasis. Histological analysis revealed extensive necrosis within tumors treated with TAS-115 compared to controls, indicating effective anti-tumor activity .

Case Study 2: Castration-Resistant Prostate Cancer

A multi-arm study evaluated the efficacy of TAS-115 in CRPC patients. The study highlighted that patients receiving higher doses (400 mg/day) exhibited a BSI response rate of 25%, while those on lower doses showed no significant improvement. Adverse effects were manageable, with hypophosphatemia being the most common Grade ≥ 3 reaction .

Safety Profile

The safety profile of TAS-115 has been assessed in various studies. Common adverse effects include:

  • Hypophosphatemia : Reported in approximately 20.8% of patients treated for CRPC.
  • Anemia : Observed in 23.1% of patients receiving higher doses .

Overall, TAS-115 has demonstrated a favorable tolerability profile, which is crucial for long-term treatment strategies.

特性

IUPAC Name

4-[2-fluoro-4-[(2-phenylacetyl)carbamothioylamino]phenoxy]-7-methoxy-N-methylquinoline-6-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O4S.CH4O3S/c1-29-26(34)19-14-18-21(15-24(19)35-2)30-11-10-22(18)36-23-9-8-17(13-20(23)28)31-27(37)32-25(33)12-16-6-4-3-5-7-16;1-5(2,3)4/h3-11,13-15H,12H2,1-2H3,(H,29,34)(H2,31,32,33,37);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYQWFCUOAVQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1688673-09-7
Record name Pamufetinib mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1688673097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PAMUFETINIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP38X74SWD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TAS-115 mesylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
TAS-115 mesylate
Reactant of Route 3
Reactant of Route 3
TAS-115 mesylate
Reactant of Route 4
Reactant of Route 4
TAS-115 mesylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
TAS-115 mesylate
Reactant of Route 6
Reactant of Route 6
TAS-115 mesylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。